3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid
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Overview
Description
3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid: is an organic compound with the molecular formula C15H11F3O3 . It is a derivative of benzoic acid, featuring a trifluoromethoxy group and a methyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid typically begins with commercially available starting materials such as 4-trifluoromethoxybenzene and 3-methylbenzoic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid derivatives with additional carboxylic acid groups.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Studied for its effects on cellular processes and pathways.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the methyl group.
3-Methylbenzoic acid: Similar structure but lacks the trifluoromethoxy group.
4-Methoxybenzoic acid: Similar structure but has a methoxy group instead of a trifluoromethoxy group.
Uniqueness:
- The presence of both the trifluoromethoxy group and the methyl group in 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactions.
- These structural features may enhance its biological activity and make it a valuable compound for various applications .
Biological Activity
3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₁F₃O₃
- Molecular Weight : 296.241 g/mol
- CAS Number : 1261560-10-6
The compound features a trifluoromethoxy group, which enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The trifluoromethoxy group may facilitate these interactions by increasing the compound's metabolic stability and pharmacokinetic properties .
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties .
- Cellular Pathway Modulation : It may modulate cellular pathways that are critical in inflammation and pain response, making it a candidate for therapeutic applications in inflammatory diseases .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on soluble epoxide hydrolase inhibitors (sEHIs) demonstrate that these compounds can reduce inflammatory cytokines in murine models challenged with lipopolysaccharides (LPS) .
Pharmacokinetic Properties
The pharmacokinetic profiles of related compounds suggest that the incorporation of the trifluoromethoxy group enhances their bioavailability and stability in vivo. For example, the oral bioavailability of certain sEH inhibitors has been reported to be high, indicating potential for effective therapeutic use .
Research Findings and Case Studies
Properties
IUPAC Name |
3-methyl-4-[4-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9-8-11(14(19)20)4-7-13(9)10-2-5-12(6-3-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLFYAGZIUYKHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691785 |
Source
|
Record name | 2-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261560-31-9 |
Source
|
Record name | 2-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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